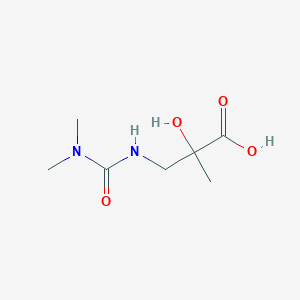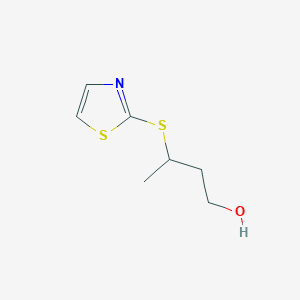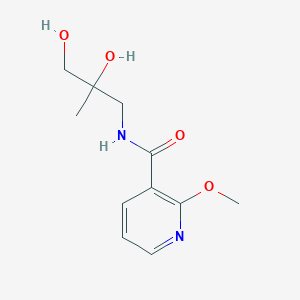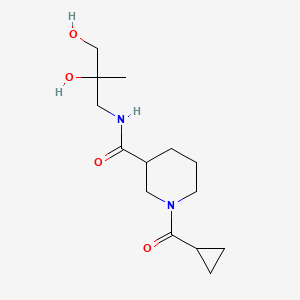
3-(Dimethylcarbamoylamino)-2-hydroxy-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dimethylcarbamoylamino)-2-hydroxy-2-methylpropanoic acid, also known as Alfacalcidol, is a synthetic vitamin D analog that is commonly used in the treatment of various bone disorders. It is a potent and selective activator of the vitamin D receptor, which plays a crucial role in regulating calcium and phosphate metabolism in the body. In
Wissenschaftliche Forschungsanwendungen
3-(Dimethylcarbamoylamino)-2-hydroxy-2-methylpropanoic acid has been extensively studied for its potential therapeutic applications in various bone disorders, including osteoporosis, osteomalacia, and renal osteodystrophy. It has also been investigated for its potential use in the treatment of psoriasis, rheumatoid arthritis, and various types of cancer. In addition, 3-(Dimethylcarbamoylamino)-2-hydroxy-2-methylpropanoic acid has been used in numerous in vitro and in vivo studies to better understand the mechanism of action and physiological effects of vitamin D analogs.
Wirkmechanismus
3-(Dimethylcarbamoylamino)-2-hydroxy-2-methylpropanoic acid exerts its effects by binding to the vitamin D receptor, which is a nuclear receptor that regulates the expression of genes involved in calcium and phosphate metabolism. By activating the vitamin D receptor, 3-(Dimethylcarbamoylamino)-2-hydroxy-2-methylpropanoic acid promotes the absorption of calcium and phosphate from the intestine, enhances bone mineralization, and regulates parathyroid hormone secretion.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(Dimethylcarbamoylamino)-2-hydroxy-2-methylpropanoic acid are largely mediated by its ability to regulate calcium and phosphate metabolism. In addition to promoting the absorption of calcium and phosphate from the intestine, 3-(Dimethylcarbamoylamino)-2-hydroxy-2-methylpropanoic acid also enhances the reabsorption of calcium and phosphate from the kidney and promotes the release of calcium and phosphate from bone. These effects ultimately lead to an increase in serum calcium and phosphate levels, which are essential for maintaining proper bone health and function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(Dimethylcarbamoylamino)-2-hydroxy-2-methylpropanoic acid in lab experiments is its high potency and selectivity for the vitamin D receptor. This makes it a valuable tool for studying the physiological effects of vitamin D analogs on calcium and phosphate metabolism. However, one limitation of using 3-(Dimethylcarbamoylamino)-2-hydroxy-2-methylpropanoic acid is that it can be expensive and difficult to obtain in large quantities.
Zukünftige Richtungen
There are numerous future directions for research on 3-(Dimethylcarbamoylamino)-2-hydroxy-2-methylpropanoic acid. One area of focus could be on developing new and more efficient synthesis methods for the compound. Additionally, further investigation into the potential therapeutic applications of 3-(Dimethylcarbamoylamino)-2-hydroxy-2-methylpropanoic acid in various bone disorders and other diseases could provide valuable insights into its mechanism of action and physiological effects. Finally, exploring the potential use of 3-(Dimethylcarbamoylamino)-2-hydroxy-2-methylpropanoic acid in combination with other drugs or therapies could lead to the development of more effective treatment options for a range of diseases.
Synthesemethoden
The synthesis of 3-(Dimethylcarbamoylamino)-2-hydroxy-2-methylpropanoic acid involves the reaction of 2-methyl-2-propen-1-ol with dimethylcarbamoyl chloride in the presence of triethylamine to form 3-(dimethylcarbamoyloxy)-2-methylpropene. The resulting compound is then treated with hydroxylamine hydrochloride to form 3-(dimethylcarbamoylamino)-2-methylpropene. Finally, the compound is reacted with 2-methyl-2-propenoic acid to produce 3-(Dimethylcarbamoylamino)-2-hydroxy-2-methylpropanoic acid.
Eigenschaften
IUPAC Name |
3-(dimethylcarbamoylamino)-2-hydroxy-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O4/c1-7(13,5(10)11)4-8-6(12)9(2)3/h13H,4H2,1-3H3,(H,8,12)(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKUHEDCWSIABG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)N(C)C)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylcarbamoylamino)-2-hydroxy-2-methylpropanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579035.png)
![3-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579041.png)
![(2,5-Dimethylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B7579051.png)
![2-Hydroxy-2-methyl-3-[3-(thiophene-3-carbonylamino)propanoylamino]propanoic acid](/img/structure/B7579062.png)

![2-Hydroxy-2-methyl-3-[[1-(2-methylpropyl)-5-oxopyrrolidine-3-carbonyl]amino]propanoic acid](/img/structure/B7579074.png)
![(2-Ethyl-5-methylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B7579075.png)
![3-[(2,5-Dimethylfuran-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579086.png)
![2-Hydroxy-2-methyl-3-[(3-methylfuran-2-carbonyl)amino]propanoic acid](/img/structure/B7579093.png)

![3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol](/img/structure/B7579116.png)
![2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid](/img/structure/B7579123.png)
